(1S)-1-(3,5-Dimethoxyphenyl)prop-2-EN-1-amine
Description
(1S)-1-(3,5-Dimethoxyphenyl)prop-2-EN-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an amine group attached to a prop-2-en-1-amine chain
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(1S)-1-(3,5-dimethoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h4-7,11H,1,12H2,2-3H3/t11-/m0/s1 |
InChI Key |
MVIKVJLUUGEIHF-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@H](C=C)N)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C=C)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,5-Dimethoxyphenyl)prop-2-EN-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding nitrostyrene intermediate through a condensation reaction with nitromethane in the presence of a base such as sodium hydroxide.
Reduction: The nitrostyrene intermediate is then reduced to the amine using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3,5-Dimethoxyphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Oximes, nitro compounds.
Reduction: Secondary amines, primary alcohols.
Substitution: Various substituted phenethylamines.
Scientific Research Applications
(1S)-1-(3,5-Dimethoxyphenyl)prop-2-EN-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(3,5-Dimethoxyphenyl)prop-2-EN-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3,4-Dimethoxyphenyl)prop-2-EN-1-amine: Similar structure but with methoxy groups at the 3 and 4 positions.
(1S)-1-(3,5-Dimethoxyphenyl)prop-2-EN-1-ol: Similar structure with an alcohol group instead of an amine.
(1S)-1-(3,5-Dimethoxyphenyl)prop-2-EN-1-thiol: Similar structure with a thiol group instead of an amine.
Uniqueness
(1S)-1-(3,5-Dimethoxyphenyl)prop-2-EN-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
(1S)-1-(3,5-Dimethoxyphenyl)prop-2-EN-1-amine, also known as a derivative of the chalcone family, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity based on recent research findings, including structure-activity relationships (SAR), mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a prop-2-en-1-amine backbone with a 3,5-dimethoxyphenyl substituent. Its unique structure contributes to its biological properties, particularly its ability to interact with various molecular targets.
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity. For instance, it has been evaluated against various bacterial strains, showing promising results:
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| This compound | E. coli | 0.17 | 0.23 |
| B. cereus | 0.23 | 0.47 | |
| S. Typhimurium | 0.23 | 0.47 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | <6.52 |
| SiHa (Cervical) | 3.60 ± 0.45 |
| PC-3 (Prostate) | 2.97 ± 0.88 |
The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting minimal toxicity to normal cells (HEK293T), indicating a favorable therapeutic index .
The mechanism by which this compound exerts its biological effects involves modulation of cellular pathways and enzyme activities. It is believed to induce oxidative stress by generating reactive oxygen species (ROS), leading to apoptosis in cancer cells . Additionally, the compound may interact with tubulin proteins, inhibiting their polymerization and disrupting mitotic processes in cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for enhancing the efficacy of this compound:
Key Findings:
- Electron-donating groups: Compounds with strong electron-donating substituents on the aromatic ring exhibited increased cytotoxicity.
- Substituent effects: The presence of methoxy groups at positions 3 and 5 on the phenyl ring significantly enhances both antimicrobial and anticancer activities .
Comparative Studies
Comparison with similar compounds reveals that while many derivatives exhibit biological activity, the specific substitution pattern in this compound provides unique properties that enhance its efficacy against certain cancer types and bacterial strains.
Similar Compounds Comparison Table
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 1-(3,4-Dimethoxyphenyl)prop-2-en-1-am | Moderate | Low |
| 1-(3,5-Dimethoxyphenyl)propanamide | High | Moderate |
| 1-(4-Methoxyphenyl)propanamide | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
